molecular formula C20H17NO4S B4613135 1-methoxy-2-({4-[(4-nitrophenyl)thio]benzyl}oxy)benzene

1-methoxy-2-({4-[(4-nitrophenyl)thio]benzyl}oxy)benzene

Cat. No.: B4613135
M. Wt: 367.4 g/mol
InChI Key: GLALCWSHIXRCTG-UHFFFAOYSA-N
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Description

1-methoxy-2-({4-[(4-nitrophenyl)thio]benzyl}oxy)benzene is a useful research compound. Its molecular formula is C20H17NO4S and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.08782920 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hyperconjugation Effects in Aromatic Compounds

Research on the effects of σ(C-Se)-π hyperconjugation in compounds similar to 1-methoxy-2-({4-[(4-nitrophenyl)thio]benzyl}oxy)benzene, such as 1-methoxy-4-[(phenylselanyl)methyl]benzene, indicates that these structures adopt conformations allowing for hyperconjugation. Although significant differences in chemical shifts were observed, these did not translate into measurable differences in structural parameters, suggesting subtle hyperconjugation effects J. White & P. Blanc, 2014.

Synthetic Applications

The synthesis of substituted benzo[b]thiophenes through acid-catalyzed cyclization of thiophenylacetals and ketones demonstrates the potential of similar compounds for generating functionalized aromatic compounds. This method offers superior efficiency compared to traditional procedures, indicating the utility of these compounds as intermediates in organic synthesis Patrick A. Pié and & L. Marnett, 1988.

Photoluminescence Properties

Compounds like 1,4-bis-(α-cyano-4-methoxystyryl)benzene and its derivatives exhibit high photoluminescence, with studies revealing significant bathochromic shifts in their emission spectra. This suggests potential applications in materials science, especially in the development of luminescent materials C. Loewe & C. Weder, 2002.

Cooperative Motion in Polymers

The synthesis and study of copolymers incorporating nitrophenyl and methoxybenzyl groups, like Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, have demonstrated the potential for photoinduced birefringence. This highlights the role of cooperative motion between side groups in polymers, pointing towards applications in optical storage and photonic devices X. Meng et al., 1996.

Properties

IUPAC Name

1-methoxy-2-[[4-(4-nitrophenyl)sulfanylphenyl]methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-24-19-4-2-3-5-20(19)25-14-15-6-10-17(11-7-15)26-18-12-8-16(9-13-18)21(22)23/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLALCWSHIXRCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.